molecular formula C2H7N5 B1667054 Biguanide CAS No. 56-03-1

Biguanide

Cat. No. B1667054
CAS RN: 56-03-1
M. Wt: 101.11 g/mol
InChI Key: XNCOSPRUTUOJCJ-UHFFFAOYSA-N
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Description

Biguanides are a type of oral diabetes medication that helps lower blood sugar levels for people with Type 2 diabetes . They are also prescribed for other conditions like PCOS and gestational diabetes . Biguanides are a colorless solid that dissolves in water to give a highly basic solution .


Synthesis Analysis

Biguanides can be synthesized from the reaction of dicyandiamide with ammonia, via a Pinner-type process . All methods used for the synthesis of biguanides are sorted by the reaction type according to the following classification: addition of amines to cyanoguanidines, dicyanamides, carbamide or N1-cyano-S-methylisothioureas and the addition of guanidines to carbodiimides, cyanamides or (iso)(thio)urea derivatives .


Molecular Structure Analysis

Biguanide is the organic compound with the formula HN(C(NH)NH2)2 . It is a colorless solid that dissolves in water to give highly basic solution . These solutions slowly hydrolyse to ammonia and urea .


Chemical Reactions Analysis

Biguanides work by preventing the liver from converting fats and amino-acids into glucose . They also activate an enzyme (AMPK) which helps cells respond more effectively to insulin and take in glucose from the blood .


Physical And Chemical Properties Analysis

Biguanides are a colorless solid that dissolves in water to give a highly basic solution . These solutions slowly hydrolyse to ammonia and urea .

Scientific Research Applications

1. Role in Lactic Acidosis and Oxygen Consumption

Biguanides, especially metformin, are linked to lactic acidosis, a serious side effect. Research has shown that biguanides are substrates of organic cation transporter 1 (OCT1), which plays a role in their hepatic uptake and the development of lactic acidosis. This relationship provides insight into the metabolic effects of biguanides at the cellular level and their impact on oxygen consumption in isolated rat hepatocytes (Wang et al., 2003).

2. Antineoplastic Potential and Cancer Treatment

Biguanides, particularly metformin, have shown potential as anticancer agents. The concept of 'oncobiguanides' suggests using higher doses of biguanides for direct anti-neoplastic effects. This has led to exploring non-conventional routes for administering these compounds in cancer treatment, such as inhaled for lung cancer or topical for skin cancers (Menéndez et al., 2014). Additionally, biguanides are being investigated for their role in inhibiting mammalian target of rapamycin (mTOR) signaling in cancer cells (Dowling et al., 2011).

3. Effects on Mitochondrial Function

Biguanides impact oxidative phosphorylation in mitochondria. They inhibit complex I by inhibiting ubiquinone reduction and stimulate reactive oxygen species production. This property is significant in understanding their effects on energy metabolism, which could be relevant to both their antidiabetic and antineoplastic activities (Bridges et al., 2014).

4. Pharmacokinetic-Pharmacodynamic Relationships

Understanding the pharmacokinetics and pharmacodynamics of biguanides is crucial for their therapeutic applications. Studies have assessed the correlation between diabetes control and plasma concentrations of biguanides, highlighting the complexities of their actions in the body (Marchetti & Navalesi, 1989).

5. Antimicrobial Action

Biguanides exhibit antimicrobial activities, particularly against Acanthamoeba cysts. Their cysticidal effects and the associated cytotoxic profiles in corneal and endothelial cells have significant implications for treating ulcerative keratitis (Mafra et al., 2013).

6. Impact on Metabolic Pathways

The effects of biguanides on various metabolic pathways, like insulin resistance, are being explored. For example, metformin has shown efficacy in improving insulin action in type I diabetic patients, indicating its influence on insulin sensitivity and glucose uptake (Gin et al., 1985).

Safety And Hazards

Biguanides may cause an allergic skin reaction, serious eye damage, and may cause respiratory irritation . They are very toxic to aquatic life with long-lasting effects .

Future Directions

In the last two decades, the antidiabetic drugs, biguanides, have received considerable interest owing to their presumed antitumor properties . A critical issue that has been at the center of many studies is how they act at the molecular level . Most works propose that biguanides inhibit mitochondrial complex I, which causes ATP depletion and activation of compensatory responses, responsible for the therapeutic properties .

properties

IUPAC Name

1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N5/c3-1(4)7-2(5)6/h(H7,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCOSPRUTUOJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=N)N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074664
Record name Imidodicarbonimidic diamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biguanide

CAS RN

56-03-1
Record name Biguanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Biguanide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biguanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13100
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Record name Imidodicarbonimidic diamide
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Record name Biguanide
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Record name BIGUANIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54,200
Citations
SC Gan, J Barr, AI Arieff, RG Pearl - Archives of Internal Medicine, 1992 - jamanetwork.com
… Lactic acidosis can complicate biguanide therapy in diabetic patients with renal insufficiency. We review the literature relevant to the pathogenesis and therapy of biguanide-associated …
Number of citations: 217 jamanetwork.com
GS Wang, C Hoyte - Journal of intensive care medicine, 2019 - journals.sagepub.com
In the 1920s, guanidine, the active component of Galega officinalis, was shown to lower glucose levels and used to synthesize several antidiabetic compounds. Metformin (1,1 …
Number of citations: 118 journals.sagepub.com
CR Sirtori, C Pasik - Pharmacological research, 1994 - Elsevier
Metformin is a biguanide antidiabetic medication, that has been in use for over 30 years. Its mechanism of action, unknown until a few years ago, is now linked to an improved peripheral …
Number of citations: 261 www.sciencedirect.com
PV Bharatam, DS Patel, P Iqbal - Journal of medicinal chemistry, 2005 - ACS Publications
… Thus, the comparative analysis of the MESPs of various isomers of biguanide provides … the biguanide-based drugs. In this paper, we include studies on the MESP surface of biguanide …
Number of citations: 141 pubs.acs.org
DFP Larkin, S Kilvington, JKG Dart - Ophthalmology, 1992 - Elsevier
Polyhexamethylene biguanide (PHMB) is a polymeric biguanide disinfectant that has not previously been used in the treatment of infection. Six patients with confirmed Acanthamoeba …
Number of citations: 335 www.sciencedirect.com
RK Campbell, JR White Jr, BA Saulie - Clinical therapeutics, 1996 - Elsevier
The biguanide metformin is an oral anti-hyperglycemic agent used in the treatment of patients with non—insulin-dependent diabetes mellitus (NIDDM). Metformin is an important …
Number of citations: 155 www.sciencedirect.com
D Luft, RM Schmülling, M Eggstein - Diabetologia, 1978 - Springer
The paper presents an analysis of clinical symptoms, signs and laboratory data of 330 diabetic patients who developed lactic acidosis after having been treated with biguanides (…
Number of citations: 340 link.springer.com
JM Tanzer, AM Slee, BA Kamay - Antimicrobial agents and …, 1977 - Am Soc Microbiol
The bactericidal efficacy of 16 guanide, biguanide, and bisbiguanide agents was studied in vitro against intact preformed plaques of four oral (plaque-forming) microorganisms: …
Number of citations: 60 journals.asm.org
IGM Duguid, JKG Dart, N Morlet, BDS Allan… - Ophthalmology, 1997 - Elsevier
Objective: This study investigates the clinical outcome of Acanthamoeba keratitis treated with polyhexamethyl biguanide (PHMB) and propamidine isethionate (Brolene). Design: A …
Number of citations: 217 www.sciencedirect.com
SA Gabel, MR Duff, LC Pedersen, EF DeRose… - Biochemistry, 2017 - ACS Publications
Metformin is the most commonly prescribed treatment for type II diabetes and related disorders; however, molecular insights into its mode(s) of action have been limited by an absence …
Number of citations: 19 pubs.acs.org

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